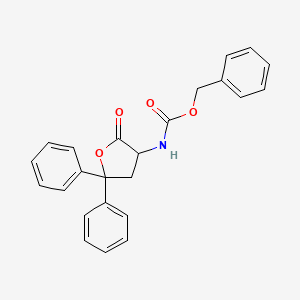![molecular formula C16H26N2 B12917424 N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine CAS No. 820984-55-2](/img/structure/B12917424.png)
N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a butyl group and a 4-methylbenzyl group attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and their ability to serve as scaffolds for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reductive amination of pyrrolidine with 4-methylbenzylamine and butylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent such as methanol or ethanol under mild conditions .
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts and reagents are often recycled to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine N-oxide.
Reduction: Secondary amines with reduced alkyl groups.
Substitution: Various substituted pyrrolidines depending on the reagents used.
Applications De Recherche Scientifique
N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents for neurological disorders.
Mécanisme D'action
The mechanism of action of N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Butyl-N-(4-methoxybenzyl)pyrrolidin-3-amine
- N-Butyl-N-(4-fluorobenzyl)pyrrolidin-3-amine
- N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine
Uniqueness
N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine is unique due to the presence of the 4-methylbenzyl group, which can influence its biological activity and chemical reactivity. The methyl group can enhance lipophilicity and membrane permeability, potentially improving the compound’s pharmacokinetic properties .
Propriétés
Numéro CAS |
820984-55-2 |
|---|---|
Formule moléculaire |
C16H26N2 |
Poids moléculaire |
246.39 g/mol |
Nom IUPAC |
N-butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C16H26N2/c1-3-4-11-18(16-9-10-17-12-16)13-15-7-5-14(2)6-8-15/h5-8,16-17H,3-4,9-13H2,1-2H3 |
Clé InChI |
GOGYHBNAZGAETG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC1=CC=C(C=C1)C)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3h)-one](/img/structure/B12917349.png)
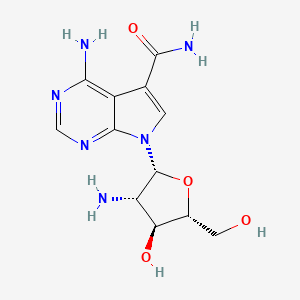
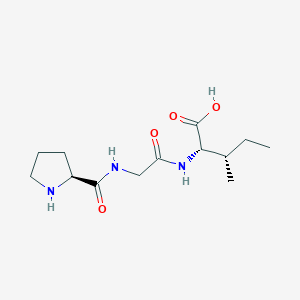
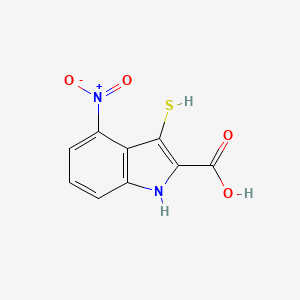
![4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane](/img/structure/B12917383.png)
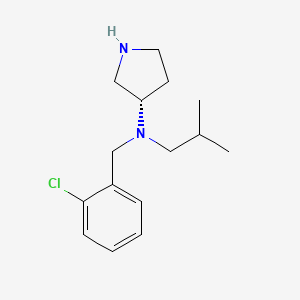



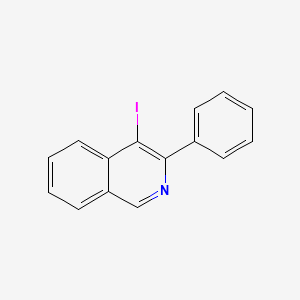
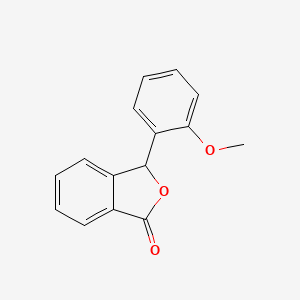
![4-Amino-1-{4-(benzyloxy)-3-[(benzyloxy)methyl]butyl}pyrimidin-2(1h)-one](/img/structure/B12917414.png)
